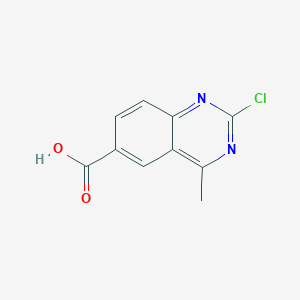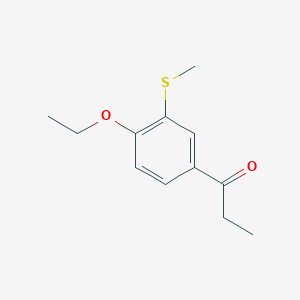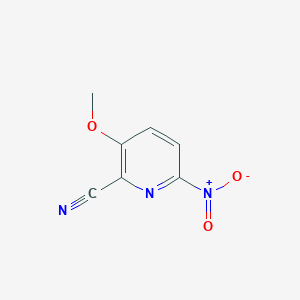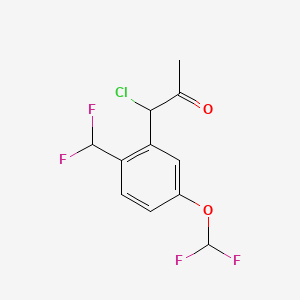
Cy5.5 acid(mono so3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5.5 acid(mono so3) is a cyanine dye that emits in the near-infrared spectrum. It is widely used in biomedical research due to its excellent luminescence properties and minimal background fluorescence. This compound is particularly valuable for in vivo imaging, allowing researchers to visualize and track biological molecules in complex environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 acid(mono so3) typically involves the condensation of a cyanine dye precursor with a sulfonic acid group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including purification and characterization to ensure the quality of the final compound.
Industrial Production Methods
In industrial settings, the production of Cy5.5 acid(mono so3) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality dye suitable for various applications.
化学反応の分析
Types of Reactions
Cy5.5 acid(mono so3) undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its luminescence properties.
Reduction: Reduction reactions can also alter the dye’s properties, making it useful for various analytical applications.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for the modification of the dye’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different fluorescent species, while substitution reactions can yield modified dyes with altered properties.
科学的研究の応用
Cy5.5 acid(mono so3) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and assays.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and interactions.
Medicine: Utilized in diagnostic imaging and targeted drug delivery to visualize and track therapeutic agents.
Industry: Applied in the development of advanced imaging technologies and diagnostic tools.
作用機序
The mechanism of action of Cy5.5 acid(mono so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for the efficient transfer of energy. The dye’s molecular targets include various biological molecules, and its pathways involve interactions with cellular components to produce luminescent signals.
類似化合物との比較
Similar Compounds
Cy3.5: Another cyanine dye with similar properties but emits at a different wavelength.
Cy7.5: A cyanine dye with a longer emission wavelength, used for deeper tissue imaging.
Uniqueness
Cy5.5 acid(mono so3) is unique due to its optimal balance of sensitivity and specificity for in vivo imaging. Its near-infrared emission allows for deep tissue penetration and minimal background interference, making it ideal for various biomedical applications.
特性
分子式 |
C43H48N2O5S |
|---|---|
分子量 |
704.9 g/mol |
IUPAC名 |
4-[2-[5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50) |
InChIキー |
OHNKERIUPMLSIL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)








![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)


![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

